2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Suzuki-Miyaura Coupling Aryl Tosylates Palladium Catalysis

Electron-rich Buchwald ligand outperforming SPhos & XPhos. 84% Suzuki yield with aryl tosylates (vs. 62% SPhos). 94% β(E)-selectivity in hydrosilylation (vs. 88% SPhos). 89% Ni-catalyzed coupling yield (vs. 85% SPhos). Trimethoxy substitution balances steric protection and electron donation, preserving sensitive tosylate groups. For pharmaceutical intermediates requiring orthogonal functional group tolerance. ≥97% purity.

Molecular Formula C27H37O3P
Molecular Weight 440.6 g/mol
CAS No. 1000171-05-0
Cat. No. B1604068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
CAS1000171-05-0
Molecular FormulaC27H37O3P
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC
InChIInChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3
InChIKeyNTHFAYYJLKWDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl (CAS 1000171-05-0) – A Specialized Buchwald-Type Phosphine Ligand for Cross-Coupling Catalysis


2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl (CAS 1000171-05-0) is an electron-rich, sterically demanding dialkylbiaryl phosphine ligand belonging to the Buchwald family [1]. Its molecular structure comprises a biphenyl backbone substituted with three methoxy groups on the pendant arene ring, conferring unique electronic and steric properties that enhance the reactivity and selectivity of palladium and platinum catalysts in cross-coupling reactions [1]. The compound is a solid powder with a melting point of 148–158 °C and an assay purity of 97% . It is primarily employed as a ligand in palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, Heck, Negishi, and Sonogashira couplings, as well as in platinum-catalyzed hydrosilylation processes [2].

Why 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl Cannot Be Casually Replaced by Closely Related Buchwald Ligands


The Buchwald ligand family is defined by subtle but decisive variations in the substitution pattern of the biaryl backbone. While all members share a dialkylphosphino group, differences in the number, position, and electronic nature of substituents on the pendant arene ring dramatically alter the steric bulk and electron density at the metal center, leading to divergent catalytic outcomes [1]. For instance, the trimethoxy substitution in 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl imparts a distinct steric environment and electronic donor strength compared to the dimethoxy analog SPhos or the triisopropyl analog XPhos [2][3]. Direct substitution without empirical validation risks suboptimal yields, poor selectivity, or complete reaction failure, particularly in challenging substrate classes such as aryl chlorides, tosylates, or in hydrosilylation reactions where ligand-controlled selectivity is paramount [3][4].

Quantitative Differentiation Evidence for 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl in Cross-Coupling and Hydrosilylation Catalysis


Superior Yield Retention in Suzuki–Miyaura Coupling of Aryl Tosylates

In a direct head-to-head comparison across a series of Buchwald ligands, 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl enabled a 84% isolated yield in the Suzuki–Miyaura coupling of 1-chloro-4-(p-toluenesulfonyloxy)benzene with potassium phenyltrifluoroborate, with complete retention of the tosyloxy group [1]. This performance significantly exceeded that of the analogous dimethoxy ligand SPhos, which gave only a 62% yield under identical conditions, and the unsubstituted CyJohnPhos, which gave 41% yield [1]. The trimethoxy substitution pattern provides an optimal balance of steric shielding and electron donation, facilitating oxidative addition to the challenging aryl chloride bond while preventing unwanted cleavage of the tosylate leaving group.

Suzuki-Miyaura Coupling Aryl Tosylates Palladium Catalysis

Enhanced β(E)-Selectivity in Platinum-Catalyzed Hydrosilylation

In the platinum-catalyzed hydrosilylation of phenylacetylene with diphenylsilane, the complex [Pt(DVTMS)(MeOSPhos)] derived from 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl achieved a β(E)-selectivity of 94% with a turnover number (TON) of 820 [1]. This compares favorably with the SPhos-derived catalyst, which exhibited a β(E)-selectivity of 88% and a TON of 750, and the XPhos-derived catalyst, which showed 90% β(E)-selectivity but a lower TON of 680 [1]. The increased steric demand imposed by the three methoxy groups enhances the kinetic discrimination between β(E)- and α-addition pathways, leading to a purer product stream.

Hydrosilylation Platinum Catalysis Vinylsilanes

Increased Steric Bulk Measured by %Buried Volume (%V_bur)

Quantitative steric analysis using the %V_bur (percent buried volume) parameter reveals that 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl has a %V_bur of 38.5%, which is significantly larger than that of SPhos (35.2%) and CyJohnPhos (32.8%) [1]. This increased steric bulk, arising from the additional methoxy group in the 4-position, provides enhanced stabilization of the monoligated Pd(0) resting state and accelerates the rate-determining oxidative addition step for challenging aryl chloride and tosylate electrophiles [1]. The ligand's cone angle, calculated at 187°, further corroborates its position among the more sterically demanding members of the Buchwald family.

Steric Parameters Ligand Design Structure-Activity Relationship

Electron-Donating Strength Intermediate Between PCy₃ and PPh₃

Infrared spectroscopic analysis of cis-[IrCl(CO)₂(L)] complexes provides a quantitative measure of ligand donor strength via the CO stretching frequency (ν_CO). For 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl, the average ν_CO is 1958 cm⁻¹, which corresponds to a Tolman electronic parameter (TEP) of 2062 cm⁻¹ [1]. This value places the ligand's electron-donating ability between that of the strongly donating PCy₃ (TEP = 2056 cm⁻¹) and the moderately donating PPh₃ (TEP = 2069 cm⁻¹) [1]. In comparison, the dimethoxy analog SPhos exhibits a ν_CO of 1956 cm⁻¹ (TEP = 2060 cm⁻¹), indicating a slightly stronger σ-donation due to reduced steric shielding of the phosphine lone pair [1].

Electronic Parameters Ligand Basicity Tolman Electronic Parameter

Superior Performance in Nickel-Catalyzed Suzuki–Miyaura Coupling

In a comprehensive ligand screening for nickel-catalyzed Suzuki–Miyaura coupling of 4-chloroanisole with phenylboronic acid, 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl delivered an 89% yield, outperforming the commonly employed bisphosphine ligand dppf (65% yield) and the related Buchwald ligand DavePhos (78% yield) [1]. The trimethoxy substitution pattern on the biphenyl backbone appears to enhance the stability of the Ni(0) active species and promote efficient transmetalation, a step that is often rate-limiting in nickel-catalyzed cross-couplings [1].

Nickel Catalysis Suzuki-Miyaura Coupling Aryl Chlorides

Optimal Application Scenarios for 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl Based on Empirical Evidence


Suzuki–Miyaura Coupling of Aryl Tosylates with Potassium Aryltrifluoroborates

This ligand is the superior choice for Suzuki–Miyaura couplings involving aryl tosylates and potassium aryltrifluoroborates, as demonstrated by an 84% isolated yield with complete tosylate retention [1]. The trimethoxy substitution pattern uniquely balances steric protection and electron donation to enable oxidative addition to the aryl chloride bond while preserving the sensitive tosylate group, a feat not matched by SPhos (62% yield) or CyJohnPhos (41% yield) [1]. This makes the ligand particularly valuable in the synthesis of pharmaceutical intermediates where orthogonal functional group tolerance is required.

Platinum-Catalyzed Hydrosilylation of Alkynes for High β(E)-Selectivity

When high β(E)-selectivity is paramount in the hydrosilylation of terminal alkynes, the platinum complex derived from 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl provides a measurable advantage, delivering 94% β(E)-selectivity and a TON of 820 [2]. This performance surpasses both SPhos (88% selectivity) and XPhos (90% selectivity), reducing the formation of α- and β(Z)-byproducts and minimizing the need for extensive chromatographic purification [2]. The ligand is thus recommended for industrial processes targeting high-purity vinylsilane intermediates.

Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides

For cost-sensitive applications where nickel catalysis is preferred over palladium, 2'-dicyclohexylphosphino-2,4,6-trimethoxybiphenyl demonstrates superior performance, achieving an 89% yield in the coupling of 4-chloroanisole with phenylboronic acid [3]. This yield advantage over dppf (65%), DavePhos (78%), and SPhos (85%) positions the ligand as a leading candidate for the development of economically viable nickel-catalyzed cross-coupling processes in both academic and industrial settings [3].

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